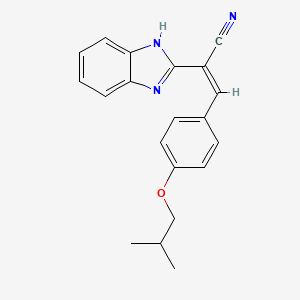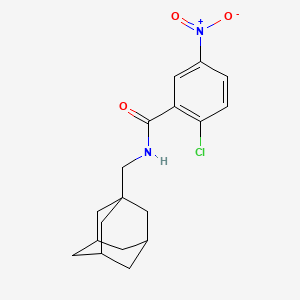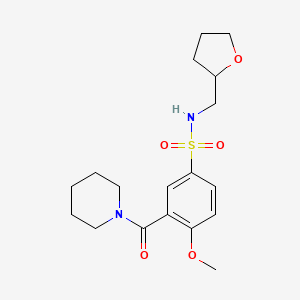
2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile, also known as IBPN, is a compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile is not fully understood. However, studies have shown that 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile can inhibit the growth of cancer cells and modulate the immune system. 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has also been shown to have anti-inflammatory effects. In vivo studies have shown that 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield and purity. 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile. In medicinal chemistry, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile could be further studied for its potential as an anticancer agent and for its ability to modulate the immune system. In the field of materials science, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile could be used to synthesize new materials with unique properties. In nanotechnology, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile could be used to develop new nanosensors and drug delivery systems. Further studies are also needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has been achieved using various methods. One of the most common methods involves the reaction of 4-isobutoxyphenylacetonitrile with o-phenylenediamine in the presence of a catalyst. This method yields 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile with a high yield and purity. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. In the field of materials science, 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has been used to synthesize various materials, including polymers and nanoparticles. 2-(1H-benzimidazol-2-yl)-3-(4-isobutoxyphenyl)acrylonitrile has also been studied for its potential applications in nanotechnology, including the development of nanosensors and drug delivery systems.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14(2)13-24-17-9-7-15(8-10-17)11-16(12-21)20-22-18-5-3-4-6-19(18)23-20/h3-11,14H,13H2,1-2H3,(H,22,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRTZDDZFAHDMD-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5299799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)


![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)



![6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)